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molecular formula C6H14NO3PS B2953605 DIETHOXYPHOSPHINYL THIOAMIDE CAS No. 77679-10-8

DIETHOXYPHOSPHINYL THIOAMIDE

Cat. No. B2953605
M. Wt: 211.22
InChI Key: YTPHFFRQTRUHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05637720

Procedure details

A 250-mL round-bottom flask equipped with a dry-ice condenser and drying tube filled with potassium hydroxide pellets, was charged with 50.0 g (0.2822 mol) of diethyl cyanomethyl phosphonate (Aldrich Lot HY0151136Y), 79.0 mL (0.5668 mol) of triethylamine and 53.0 mL (0.6553 mol) of pyridine. To the resulting solution was added 3.3 g (0.390 mol) of hydrogen sulfide via submerged tube. The reaction flask was stoppered and stirred overnight (small samples were withdrawn, evaporated at 55° C. and 10 torr, redissolved in CDCl3 and checked by NMR spectroscopy for completion of reaction). After about 16 hours, the reaction mixture was evaporated at 55° C. and 10 torr, the crystalline residue was taken up in 200 mL of dichloromethane and the resulting solution was washed with 200 mL of a 1:1 water-saturated sodium chloride solution. The aqueous phase was reextracted with 100 mL of dichloromethane. 50 mL of 1:1 water-saturated sodium chloride solution was used to wash the first extract and then the second. The extracts were combined, dried over sodium sulfate, and evaporated to yield 50.46 g of (2-amino-2-thioxoethyl)phosphonic acid diethyl ester as an off-white, crystalline material after drying at 45° C. and 10 tort, 85% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][P:4]([O:9][CH2:10][CH3:11])([CH2:6][C:7]#[N:8])=[O:5].C(N(CC)CC)C.N1C=CC=CC=1.[SH2:25]>>[CH2:10]([O:9][P:4]([CH2:6][C:7]([NH2:8])=[S:25])(=[O:5])[O:3][CH2:2][CH3:1])[CH3:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CCOP(=O)(CC#N)OCC
Name
Quantity
79 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
53 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
S

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round-bottom flask equipped with a dry-ice condenser
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
filled with potassium hydroxide pellets
CUSTOM
Type
CUSTOM
Details
(small samples were withdrawn, evaporated at 55° C. and 10 torr, redissolved in CDCl3 and checked by NMR spectroscopy for completion of reaction)
WAIT
Type
WAIT
Details
After about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated at 55° C.
WASH
Type
WASH
Details
the resulting solution was washed with 200 mL of a 1:1 water-saturated sodium chloride solution
WASH
Type
WASH
Details
to wash the
EXTRACTION
Type
EXTRACTION
Details
first extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 50.46 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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